Origin: There is no scientific literature readily available detailing the origin or natural occurrence of 2-Fluoro-3-(tributylstannyl)pyridine. It's likely a synthetic compound developed for research purposes.
Significance: Research on specific applications of 2-Fluoro-3-(tributylstannyl)pyridine is not currently documented in scientific databases. Organotin compounds with similar structures have been explored for applications in organic synthesis and material science [].
Molecular Structure Analysis
Key features: The molecule consists of a six-membered aromatic ring (pyridine) with a fluorine atom attached at the second carbon position and a bulky tributyltin group at the third position. The tin atom is bonded to three n-butyl groups (CH3CH2CH2CH2-).
Notable aspects: The presence of the electron-withdrawing fluorine atom and the bulky tributyltin group can influence the reactivity of the pyridine ring. The aromatic nature of the pyridine ring makes it stable and resistant to many reactions.
Chemical Reactions Analysis
Synthesis: Organotin compounds like this are typically synthesized via reactions involving stannylation, where a tin moiety is introduced onto an organic molecule. A possible synthetic route could involve the reaction of a fluorinated pyridine derivative with a tributyltin precursor [].
Decomposition: Organotin compounds can undergo degradation under various conditions, including heat, light, and exposure to oxidizing agents. The exact decomposition pathway for 2-Fluoro-3-(tributylstannyl)pyridine is unknown but likely involves cleavage of the tin-carbon bonds.
Physical And Chemical Properties Analysis
Physical state: Likely a solid or viscous liquid at room temperature due to the presence of the bulky tributyltin group.
Melting point and boiling point: Expected to be relatively high due to the aromatic ring and the intermolecular interactions between the tributyltin groups.
Solubility: Solubility may vary depending on the solvent. It might be moderately soluble in organic solvents and less soluble in water due to the hydrophobic nature of the tributyltin group.
Stability: The C-F bond is generally stable, and the pyridine ring offers aromatic stability. However, the tributyltin group may be susceptible to degradation under certain conditions.
Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.; H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral]; H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal]; H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation]; H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]; H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure]; H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard]; H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
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